molecular formula C8H15ClN4 B12342362 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride CAS No. 2703966-07-6

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

Cat. No.: B12342362
CAS No.: 2703966-07-6
M. Wt: 202.68 g/mol
InChI Key: OZDCFYDHEGRWDT-UHFFFAOYSA-N
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Description

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 4-methyl-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of 4-methyl-1,2,4-triazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol or an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole moiety is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
  • 2-(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride

Uniqueness

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and triazole rings allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2703966-07-6

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

OZDCFYDHEGRWDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCCCN2.Cl

Origin of Product

United States

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